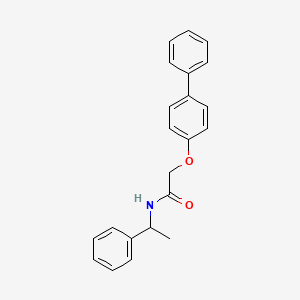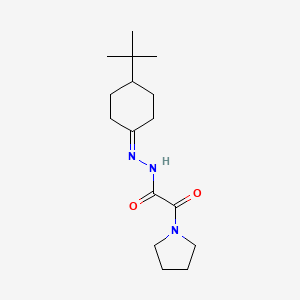
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide, also known as BPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPPA is a selective antagonist of the TRPV1 ion channel, which is involved in pain perception and inflammation.
Mechanism of Action
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide selectively antagonizes the TRPV1 ion channel, which is involved in pain perception and inflammation. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and acid. The activation of TRPV1 results in the influx of calcium ions, leading to the release of pro-inflammatory mediators and the sensation of pain. This compound binds to a specific site on the TRPV1 channel, preventing its activation and subsequent calcium influx.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain perception and inflammation in animal models. The selective antagonism of the TRPV1 ion channel by this compound results in the inhibition of pro-inflammatory mediators such as prostaglandins and cytokines. This compound has also been studied for its potential anti-cancer properties, as TRPV1 has been implicated in cancer cell proliferation and survival.
Advantages and Limitations for Lab Experiments
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has several advantages for lab experiments, such as its high selectivity for the TRPV1 ion channel and its well-defined mechanism of action. However, this compound also has some limitations, such as its relatively low potency and its potential off-target effects on other ion channels.
Future Directions
There are several future directions for the study of 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide. One direction is the development of more potent and selective TRPV1 antagonists based on the structure of this compound. Another direction is the investigation of the potential anti-cancer properties of this compound and other TRPV1 antagonists. Additionally, the role of TRPV1 in other physiological processes such as thermoregulation and metabolism could be explored using this compound and other TRPV1 antagonists.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound selectively antagonizes the TRPV1 ion channel, resulting in the reduction of pain perception and inflammation. This compound has also been studied for its potential anti-cancer properties. Although this compound has some limitations, it has several advantages for lab experiments and has several future directions for further study.
Synthesis Methods
The synthesis of 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide involves the reaction of 4-biphenylyl chloride with N-(1-phenylethyl)acetamide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has been studied for its potential therapeutic applications in various fields such as pain management, inflammation, and cancer. The selective antagonism of the TRPV1 ion channel by this compound has been shown to reduce pain perception and inflammation in animal models. This compound has also been studied for its potential anti-cancer properties, as TRPV1 has been implicated in cancer cell proliferation and survival.
Properties
IUPAC Name |
N-(1-phenylethyl)-2-(4-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-17(18-8-4-2-5-9-18)23-22(24)16-25-21-14-12-20(13-15-21)19-10-6-3-7-11-19/h2-15,17H,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVMUFAKBUMLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5107479.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5107492.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5107495.png)
![N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide](/img/structure/B5107503.png)
![6-(2-ethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5107511.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107518.png)

![1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5107534.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B5107547.png)

![2-(4-bromophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5107580.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5107581.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5107599.png)
